Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside
Brand Name:
Vulcanchem
CAS No.:
128962-64-1
VCID:
VC21249724
InChI:
InChI=1S/C13H24O10/c1-4-6(15)8(17)10(19)12(21-4)23-11-9(18)7(16)5(3-14)22-13(11)20-2/h4-19H,3H2,1-2H3/t4-,5+,6-,7-,8+,9-,10+,11+,12+,13+/m0/s1
SMILES:
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)O)O)O)O)O
Molecular Formula:
C13H24O10
Molecular Weight:
340.32 g/mol
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside
CAS No.: 128962-64-1
Cat. No.: VC21249724
Molecular Formula: C13H24O10
Molecular Weight: 340.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128962-64-1 |
|---|---|
| Molecular Formula | C13H24O10 |
| Molecular Weight | 340.32 g/mol |
| IUPAC Name | (2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
| Standard InChI | InChI=1S/C13H24O10/c1-4-6(15)8(17)10(19)12(21-4)23-11-9(18)7(16)5(3-14)22-13(11)20-2/h4-19H,3H2,1-2H3/t4-,5+,6-,7-,8+,9-,10+,11+,12+,13+/m0/s1 |
| Standard InChI Key | ZUPSABSQBFCIOU-RGEWLTSSSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC)CO)O)O)O)O)O |
| SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)O)O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator